molecular formula C20H32N2O10 B15262510 Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate),oxalicacid

Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate),oxalicacid

Cat. No.: B15262510
M. Wt: 460.5 g/mol
InChI Key: CGBKNMIPPHHRLG-UHFFFAOYSA-N
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Description

Bis(ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid is a hybrid compound combining a spirocyclic ether-azabicyclo ester with oxalic acid. The spirocyclic core consists of a 3-membered oxa (oxygen-containing) ring and a 4-membered aza (nitrogen-containing) ring fused at a single spiro carbon. The ethyl ester groups at position 8 enhance solubility in organic solvents, while the oxalic acid component introduces dicarboxylic acid functionality, enabling metal complexation and acidic reactivity . Its CAS registry number is 1312325-23-7 (ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate component) , paired with oxalic acid (CAS 144-62-7) .

Properties

Molecular Formula

C20H32N2O10

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 2-oxa-7-azaspiro[3.4]octane-5-carboxylate;oxalic acid

InChI

InChI=1S/2C9H15NO3.C2H2O4/c2*1-2-13-8(11)7-3-10-4-9(7)5-12-6-9;3-1(4)2(5)6/h2*7,10H,2-6H2,1H3;(H,3,4)(H,5,6)

InChI Key

CGBKNMIPPHHRLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC12COC2.CCOC(=O)C1CNCC12COC2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid typically involves a multi-step process:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with an amine under acidic conditions.

    Esterification: The next step involves the esterification of the spirocyclic core with ethyl chloroformate in the presence of a base such as triethylamine.

    Oxalic Acid Addition: Finally, the esterified product is reacted with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, room temperature to mild heating.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry

In chemistry, Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of novel compounds.

Biology

In biological research, this compound is studied for its potential as a scaffold in drug design. Its stability and ability to undergo various chemical modifications make it a valuable candidate for developing new pharmaceuticals.

Medicine

In medicine, Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have applications in treating certain diseases due to its unique chemical properties.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Features:

  • Spirocyclic Core : 2-oxa-6-azaspiro[3.4]octane, with a 3-membered oxa ring and 4-membered aza ring.
  • Ester Groups : Ethyl carboxylate at position 6.
  • Oxalic Acid : Acts as a counterion or co-crystal former, depending on synthesis conditions.

Comparison with Similar Compounds

Structural Analogues

Compound Name CAS Number Core Structure Substituents Molecular Weight Key Differences
Bis(ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid 1312325-23-7 (ester); 144-62-7 (acid) Spiro[3.4] octane (oxa + aza) Ethyl ester, oxalic acid 216.3 (ester) + 90.03 (acid) Combines spirocyclic ester with oxalic acid
1-Oxa-6-azaspiro[3.5]nonane oxalate (2:1) 1523606-44-1 Spiro[3.5] nonane (oxa + aza) Oxalate counterion 276.3 Larger spiro ring (5-membered aza), oxalate as salt
Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate 2648957-06-4 Spiro[3.4] octane (oxa + thia) Methyl group, ethyl ester 216.3 Sulfur (thia) replaces nitrogen (aza)
tert-Butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate 1340481-95-9 Spiro[3.4] octane (thia + aza) tert-Butyl ester, ketone 257.4 Ketone functionality, tert-butyl ester
6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid 1823807-74-4 Spiro[3.4] octane (diaza) Benzyl, tert-butyl ester 346.42 Dual nitrogen atoms in spiro core

Physicochemical Properties

  • Solubility : The ethyl ester groups in the target compound improve organic solubility (e.g., in DMSO or dichloromethane), whereas oxalic acid enhances water solubility. In contrast, sulfur-containing analogues (e.g., thiaspiro compounds) exhibit lower polarity and reduced aqueous solubility .
  • Acidity : Oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) dominates the acidity profile, enabling metal chelation (e.g., Zn²⁺, Ca²⁺), which can bias environmental measurements of oxalate in aerosols .
  • Stability : Spirocyclic esters are prone to hydrolysis under acidic/basic conditions, while oxalic acid decomposes via thermal or photolytic oxidation (e.g., UV radiation or electrochemical methods) .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing the structural integrity of Bis(ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the spirocyclic structure and ester functionality. Infrared (IR) spectroscopy can validate carbonyl groups (e.g., oxalic acid’s carboxylic moieties). High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy. For crystalline forms, X-ray diffraction (XRD) resolves spatial configuration. Stability studies under varying temperatures and humidity levels are advised to assess hygroscopicity and thermal degradation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .
  • Ventilation : Work in a fume hood to minimize inhalation risks. Monitor airborne concentrations using OSHA/NIOSH guidelines .
  • Storage : Store at 2–8°C in airtight containers, away from oxidizers and moisture. Label containers with hazard identifiers (e.g., Acute Toxicity Category 4) .

Q. How can researchers verify the purity of this compound, and what analytical thresholds are acceptable for pharmacological studies?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity) is standard. For trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. Thresholds depend on application: ≤0.5% impurities for in vitro assays; ≤0.1% for in vivo studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of Bis(ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate) derivatives for enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error synthesis .
  • Molecular Dynamics (MD) Simulations : Model interactions between derivatives and biological targets (e.g., enzymes) to prioritize candidates for synthesis .
  • Machine Learning (ML) : Train models on existing azaspirocycle datasets to predict reaction yields and selectivity under varying conditions (e.g., solvent, catalyst) .

Q. What strategies address contradictions in stability data between oxalic acid co-crystals and free spirocyclic esters?

  • Methodological Answer :

  • Controlled Stress Testing : Compare degradation profiles (e.g., hydrolysis, oxidation) under accelerated conditions (40°C/75% RH) .
  • Crystallography : Analyze co-crystal packing to identify hydrogen-bonding patterns that enhance stability .
  • Kinetic Studies : Quantify degradation rates using Arrhenius equations to model shelf-life discrepancies .

Q. How can researchers design experiments to evaluate the compound’s role as a kinase inhibitor, given structural similarities to EGFR-active azaspirocycles?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure inhibition of EGFR or related kinases. Include positive controls (e.g., Gefitinib) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the spirocyclic core or ester groups. Test against kinase panels to identify selectivity trends .
  • Cellular Models : Validate efficacy in cancer cell lines (e.g., A549) with Western blotting to assess downstream signaling (e.g., ERK phosphorylation) .

Q. What methodologies resolve synthetic challenges in scaling up azaspirocycle-oxalic acid co-crystals while maintaining polymorphic consistency?

  • Methodological Answer :

  • Seeding Techniques : Introduce controlled crystalline seeds during crystallization to direct polymorph formation .
  • Process Analytical Technology (PAT) : Use in-line Raman spectroscopy to monitor crystallization in real time .
  • Solvent Screening : Test co-solvents (e.g., ethanol/water mixtures) to optimize yield and minimize amorphous byproducts .

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